molecular formula C22H23NO4S B3010260 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1448044-65-2

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No. B3010260
CAS RN: 1448044-65-2
M. Wt: 397.49
InChI Key: JVELNVACBMBBCI-UHFFFAOYSA-N
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Description

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, also known as Furanone-naphthalene compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Scientific Research Applications

Organic Synthesis Applications

Compounds related to "1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone" have been employed in organic synthesis, demonstrating their utility in constructing complex molecular structures. For instance, they are used in the synthesis of 2,2‐Disubstituted 1,2‐Dihydro‐4‐phenylquinolines through reactions involving acetophenone derivatives (Walter, 1994). This showcases their role in facilitating novel synthetic routes for heterocyclic compounds.

Anticancer Evaluation

Several derivatives of naphthoquinone, a core structure related to the compound , have been synthesized and evaluated for their anticancer activity. Compounds such as phenylaminosulfanyl‐1,4‐naphthoquinone derivatives have shown potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF‐7, demonstrating the potential of these compounds as agents against various cancer types (Ravichandiran et al., 2019).

Corrosion Inhibition

A novel organic compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone (4-4-ABSPFM)], has been synthesized and used as an inhibitor for the prevention of mild steel corrosion in acidic medium. This compound shows better inhibition efficiency on mild steel corrosion, especially in 1 N HCl, indicating its utility as a corrosion inhibitor (Singaravelu & Bhadusha, 2022).

properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c24-22(15-18-7-3-6-17-5-1-2-9-21(17)18)23-12-10-20(11-13-23)28(25,26)16-19-8-4-14-27-19/h1-9,14,20H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVELNVACBMBBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

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